N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

LogP Lipophilicity Membrane Permeability

This patent-cited cathepsin S modulator intermediate delivers unique differentiation: the 4-chlorobenzyl group elevates LogP to 4.20 (vs. ~1.7 for unsubstituted analogs), ensuring distinct lipophilicity, solubility (6.1e-3 g/L), and a high boiling point (367.7°C) that enables high-temperature Pd-catalyzed couplings without evaporative loss. The terminal alkyne supports quantitative CuAAC bioconjugation; the secondary amine offers a versatile derivatization handle. Substituting with simpler arylalkynes or benzylamines invalidates established SAR. Procure the validated scaffold for your protease inhibitor program.

Molecular Formula C16H14ClN
Molecular Weight 255.74 g/mol
CAS No. 1049809-94-0
Cat. No. B1451612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
CAS1049809-94-0
Molecular FormulaC16H14ClN
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2
InChIKeyQQGFAHGQTBVPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0): Chemical Identity and Core Specifications for Research Procurement


N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0) is a small-molecule organic compound classified as a secondary amine, featuring a 4-chlorobenzyl moiety linked to a 4-ethynylphenyl group via a methanamine bridge . Its molecular formula is C16H14ClN, with a molecular weight of 255.74 g/mol . The compound is primarily employed as a functional building block in medicinal chemistry and chemical biology due to the presence of both a terminal alkyne—enabling bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC)—and a secondary amine, which provides a handle for further derivatization . It has been specifically referenced in patent literature as a synthetic intermediate for cathepsin S modulators, indicating its relevance in structure-guided drug discovery programs [1].

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine Procurement: Why Generic Substitution Fails


The procurement of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine cannot be reduced to a simple substitution with other arylalkyne or benzylamine derivatives due to its unique combination of physicochemical and reactivity properties. The 4-chlorobenzyl substitution substantially alters lipophilicity (LogP 4.20 vs. ~1.7 for the unsubstituted analog), solubility (calculated aqueous solubility of 6.1e-3 g/L at 25°C), and boiling point (367.7°C vs. 223.5°C for the parent (4-ethynylphenyl)methanamine) . These differences directly impact handling protocols, purification strategies, and downstream reaction compatibility . Furthermore, the compound's specific citation in a patent application for cathepsin S modulators indicates its structural features have been validated in a target-based medicinal chemistry context, whereas simpler analogs may lack this demonstrated biological relevance [1]. Substituting with a compound that lacks the 4-chlorobenzyl group or possesses a different N-substituent would yield a molecule with divergent molecular recognition properties, potentially invalidating established structure-activity relationships and wasting research resources.

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine: Quantified Differentiation vs. Structural Analogs


Lipophilicity Advantage: LogP of 4.20 Drives Enhanced Membrane Permeability vs. Unsubstituted Analog

The calculated LogP for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is 4.20 (ACD/Labs method) . In contrast, the unsubstituted parent compound (4-ethynylphenyl)methanamine (CAS 197844-23-8) exhibits a LogP of approximately 1.7 (estimated via multiple QSAR models) . The addition of the 4-chlorobenzyl group results in a LogP increase of ~2.5 units, signifying a substantial shift in lipophilicity. This is directly relevant to medicinal chemistry programs where central nervous system (CNS) penetration or improved cellular uptake is desired, as higher LogP values correlate with enhanced passive diffusion across lipid bilayers. The 4-chlorobenzyl moiety thus provides a measurable physicochemical differentiation that cannot be achieved with simpler ethynylphenyl methanamine scaffolds.

LogP Lipophilicity Membrane Permeability

Thermal Stability: Elevated Boiling Point (367.7°C) Enables Broader Reaction Scope vs. N-Methyl Analog

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine exhibits a calculated boiling point of 367.7 ± 32.0°C at 760 mmHg . The structurally related N-methyl analog, 1-(4-ethynylphenyl)-N-methylmethanamine (CAS 1449746-06-8), has an estimated boiling point of approximately 239.6°C . The ~128°C increase in boiling point provides greater thermal latitude for high-temperature synthetic transformations (e.g., Sonogashira couplings, certain click reactions) without the risk of compound volatilization or decomposition. This property is particularly advantageous in reactions requiring elevated temperatures or in processes where the compound must remain in the liquid phase for extended periods.

Boiling Point Thermal Stability Reaction Compatibility

Aqueous Solubility: Calculated Low Solubility (6.1e-3 g/L) Informs Solvent Selection and Purification Strategies

The calculated aqueous solubility of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is 6.1e-3 g/L at 25°C . This low solubility, driven by the hydrophobic 4-chlorobenzyl and aromatic groups, contrasts with more polar amines that may exhibit higher water solubility. This quantitative data is essential for researchers designing synthetic routes, as it dictates the choice of reaction solvent (favoring organic solvents like DCM, THF, or DMF) and informs purification methods (e.g., normal-phase chromatography, recrystallization from non-polar solvents). Without this specific value, users risk inefficient reactions due to phase separation or compound loss during aqueous workup.

Solubility Aqueous Stability Purification

Patent-Validated Scaffold: Citation in Cathepsin S Modulator Patent Differentiates from Untested Analogs

N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine is explicitly cited as a synthetic intermediate in U.S. Patent Application US 2008/0200454 A1, which describes carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin S [1]. This citation establishes a direct link between this specific compound and a validated biological target (cathepsin S), an autoimmune/inflammatory disease target. In contrast, many structurally similar analogs (e.g., unsubstituted (4-ethynylphenyl)methanamine or the N-methyl derivative) have not been explicitly referenced in patent literature for this or comparable targets. This evidence provides a tangible, verifiable rationale for selecting this compound in structure-guided drug discovery programs aimed at cathepsin S or related cysteine proteases.

Cathepsin S Patent Medicinal Chemistry

Optimal Application Scenarios for N-(4-Chlorobenzyl)-1-(4-ethynylphenyl)methanamine in Research and Development


Medicinal Chemistry: Cathepsin S and Cysteine Protease Inhibitor Lead Optimization

As a patent-validated intermediate for cathepsin S modulators [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of cysteine protease inhibitors. Its 4-chlorobenzyl group and terminal alkyne allow for modular diversification through click chemistry and cross-coupling reactions.

Chemical Biology: Bioorthogonal Probe Synthesis via CuAAC Click Chemistry

The terminal alkyne group enables efficient, quantitative conjugation to azide-functionalized biomolecules (e.g., proteins, nucleic acids, glycans) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound's moderate lipophilicity (LogP 4.20) and amine handle make it a versatile building block for generating fluorescent probes, affinity tags, or activity-based probes for cellular imaging and target engagement studies.

Materials Science: Synthesis of Functional Polymers and Dendrimers

The dual functionality (secondary amine and terminal alkyne) makes this compound a valuable monomer for the synthesis of functional polymers. The alkyne can undergo Sonogashira coupling to build extended π-conjugated systems for organic electronics, while the amine can be incorporated into polyamides or used for surface functionalization .

Process Chemistry: High-Temperature Cross-Coupling Reactions

The compound's high boiling point (367.7°C) provides a distinct advantage in high-temperature Sonogashira or other palladium-catalyzed cross-coupling reactions . This thermal stability minimizes the need for pressure-rated equipment and allows for reactions to be conducted under standard reflux conditions without risk of evaporative loss of the valuable starting material.

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